(E)-gamma-Bisabolene

Description

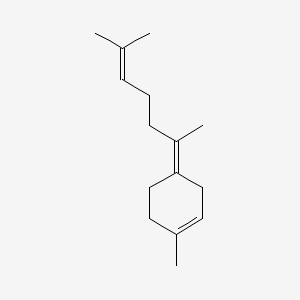

This compound is a gamma-bisabolene.

Structure

3D Structure

Propriétés

IUPAC Name |

(4E)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGUIVFBMBVUEG-PFONDFGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)CCC=C(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC/C(=C(\C)/CCC=C(C)C)/CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037435 | |

| Record name | (4E)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

280.00 to 281.00 °C. @ 760.00 mm Hg | |

| Record name | (Z)-2,6,10-Bisabolatriene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53585-13-0, 13062-00-5 | |

| Record name | gamma-Bisabolene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053585130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4E)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-BISABOLENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8M7R52O3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-2,6,10-Bisabolatriene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(E)-gamma-Bisabolene: A Technical Guide for Researchers

An In-depth Overview of the Chemical Properties, Synthesis, and Biological Activity of a Promising Sesquiterpene

This technical guide provides a comprehensive overview of (E)-gamma-Bisabolene (CAS No. 53585-13-0), a naturally occurring sesquiterpene of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the compound's chemical identity, physicochemical properties, synthesis and biosynthesis pathways, and notable biological activities, with a focus on its anti-cancer potential.

Chemical Identification and Properties

This compound is a monocyclic sesquiterpene characterized by a cyclohexene ring with two exocyclic double bonds. Its precise chemical structure and stereochemistry are crucial for its biological function.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53585-13-0 | [1][2] |

| IUPAC Name | (4E)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | [1] |

| Molecular Formula | C₁₅H₂₄ | [3] |

| Molecular Weight | 204.35 g/mol | [3] |

| Appearance | Light yellow to light yellow oily liquid | [3] |

| Boiling Point | 110-112 °C at 540 Pa | [2] |

| Solubility | Insoluble in water; soluble in some organic solvents. | [3] |

Synthesis and Biosynthesis

The generation of this compound can be achieved through both chemical synthesis and biological pathways. Understanding these routes is critical for obtaining the compound for research and potential therapeutic applications.

Chemical Synthesis

A common synthetic route to gamma-bisabolene involves a Grignard reaction.[2] While various modifications exist, a general protocol is outlined below.

Experimental Protocol: Synthesis of gamma-Bisabolene via Grignard Reaction

Objective: To synthesize gamma-bisabolene through the reaction of a Grignard reagent with an appropriate aldehyde, followed by dehydration.

Materials:

-

2-methyl-2-butenyl magnesium bromide (Grignard reagent)

-

2-(4-methyl-3-en-1-cyclohexyl)propionaldehyde

-

Anhydrous ether or tetrahydrofuran (THF)

-

Acid catalyst (e.g., SnCl₂ in concentrated H₂SO₄)

-

Saturated ammonium chloride solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), the Grignard reagent (2-methyl-2-butenyl magnesium bromide) is prepared or obtained commercially and dissolved in an anhydrous solvent like ether or THF. The flask is cooled in an ice bath.

-

A solution of 2-(4-methyl-3-en-1-cyclohexyl)propionaldehyde in the same anhydrous solvent is added dropwise to the Grignard reagent solution with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure the completion of the nucleophilic addition.

-

Work-up and Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide intermediate, forming gamma-bisabolene alcohol.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine and dried over an anhydrous drying agent.

-

Dehydration: The solvent is removed under reduced pressure to yield the crude gamma-bisabolene alcohol. An acid catalyst is added to the crude product.

-

The mixture is heated under reflux at approximately 120-125 °C for 1 hour to induce dehydration.[2]

-

Purification: The resulting crude gamma-bisabolene is purified by reduced pressure distillation, collecting the fraction at 110-112 °C and 540 Pa.[2]

Biosynthesis

In nature, this compound is synthesized from farnesyl pyrophosphate (FPP), a central intermediate in the terpenoid biosynthesis pathway. The key enzyme responsible for this conversion is this compound synthase.

Caption: Biosynthesis pathway of this compound from Acetyl-CoA.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound are typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

| High-Resolution Mass Spectrometry (HRMS) | m/z (ESI)⁺ calcd for C₁₅H₂₄ ([M+H]⁺): 205.3935, found 205.1956 | [2] |

| ¹H NMR (400MHz, CDCl₃) | δ(ppm) 5.25 (m, 2H), 2.68 (d, 2H), 2.27 (t, 8H), 1.87 (s, 9H), 1.71 (s, 3H) | [2] |

Experimental Protocol: Spectroscopic Analysis

Objective: To confirm the identity and purity of synthesized or isolated this compound.

Materials:

-

Sample of this compound

-

Deuterated chloroform (CDCl₃) for NMR

-

NMR spectrometer (e.g., 400 MHz)

-

Mass spectrometer with an appropriate ionization source (e.g., ESI)

Procedure:

-

NMR Sample Preparation: A small amount of the purified compound is dissolved in deuterated chloroform (CDCl₃) and transferred to an NMR tube.

-

NMR Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Mass Spectrometry Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometry Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry is used to confirm the elemental composition.

Biological Activity: Anti-Cancer Properties

This compound has demonstrated potential as an anti-cancer agent. Its cytotoxic effects against various cancer cell lines have been a subject of research. A standard method to evaluate this is the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., T47D breast cancer cells)[4]

-

Complete cell culture medium (e.g., RPMI)[4]

-

This compound stock solution (dissolved in a suitable solvent like DMSO)[4]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium from the stock solution. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[4]

-

MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

This compound is a sesquiterpene with well-defined chemical properties and established synthetic and biosynthetic pathways. Its promising anti-cancer activity warrants further investigation. The protocols and data presented in this guide are intended to facilitate future research into the therapeutic potential of this natural compound. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the described methodologies to their specific experimental needs.

References

(E)-gamma-Bisabolene: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-gamma-Bisabolene, a naturally occurring sesquiterpene, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current state of research on this compound, with a focus on its anti-cancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Appearance | Light yellow to yellow oily liquid |

| Odor | Pungent |

| Solubility | Soluble in some organic solvents |

| CAS Number | 53585-13-0 |

Biological Activities of this compound

This compound has demonstrated a wide spectrum of biological effects, positioning it as a promising candidate for further investigation in various therapeutic areas.

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. Research has shown its ability to inhibit the growth of cancer cells and induce programmed cell death (apoptosis).

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀/CC₅₀ (µM) | Reference |

| TE671 | Human Neuroblastoma | 8.2 |

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis in human neuroblastoma cells through the activation of a p53-mediated mitochondrial pathway. This process involves the activation of key executioner caspases, including caspase-3, -8, and -9, which are critical for dismantling the cell during apoptosis. The induction of apoptosis is a key mechanism by which this compound exerts its anti-cancer effects.

Signaling Pathway: p53-Mediated Mitochondrial Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of isolated this compound is still emerging, studies on essential oils containing this compound suggest its potential in modulating inflammatory responses.

Antimicrobial Activity

Similarly, the antimicrobial properties of this compound are an area of active research. Preliminary findings from studies on essential oils rich in γ-bisabolene indicate potential activity against various pathogens.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of compounds like this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Annexin V/PI Apoptosis Assay

Detailed Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for MAPK Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to study the effect of this compound on signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.

Workflow for Western Blotting

The Discovery, Isolation, and Characterization of γ-Bisabolene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-bisabolene (γ-bisabolene) is a monocyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[1][2] It exists as a mixture of geometric isomers, primarily the (E) and (Z)-isomers, which differ in the stereochemistry around the exocyclic double bond.[3] These isomers are found in the essential oils of various plants, including those of the Laurencia genus and Andrographis paniculata, and have garnered significant interest due to their diverse biological activities, which include potential anticancer and anti-inflammatory properties. This guide provides a comprehensive overview of the discovery, isolation, and characterization of γ-bisabolene isomers, with a focus on detailed experimental methodologies and data presentation.

Physicochemical and Spectroscopic Properties of γ-Bisabolene Isomers

A summary of the key physicochemical and spectroscopic data for the (E) and (Z)-isomers of γ-bisabolene is presented below. This data is essential for the identification and characterization of these compounds.

| Property | (E)-γ-Bisabolene | (Z)-γ-Bisabolene |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol [2] | 204.35 g/mol [1] |

| CAS Number | 53585-13-0[2] | 13062-00-5[1] |

| Boiling Point | 280.8 ± 20.0 °C (Predicted) | 280.00 to 281.00 °C @ 760.00 mm Hg |

| Solubility | Insoluble in water; Soluble in organic solvents[3] | Soluble in organic solvents |

| ¹H NMR | See Table 2 for detailed assignments. | See Table 3 for detailed assignments. |

| ¹³C NMR | See Table 2 for detailed assignments. | See Table 3 for detailed assignments. |

| Mass Spectrometry (GC-MS) | See Table 4 for major fragments. | See Table 5 for major fragments. |

Table 1: Physicochemical properties of (E)- and (Z)-γ-bisabolene.

| ¹H NMR Chemical Shift (ppm) | Multiplicity | Assignment | ¹³C NMR Chemical Shift (ppm) | Assignment |

| Data not fully available in search results | Data not fully available in search results |

Table 2: ¹H and ¹³C NMR Spectral Data for (E)-γ-Bisabolene. (Note: Complete, assigned spectra were not available in the search results. This table serves as a template for experimental data.)

| ¹H NMR Chemical Shift (ppm) | Multiplicity | Assignment | ¹³C NMR Chemical Shift (ppm) | Assignment |

| Data not fully available in search results | Data not fully available in search results |

Table 3: ¹H and ¹³C NMR Spectral Data for (Z)-γ-Bisabolene. (Note: Complete, assigned spectra were not available in the search results. This table serves as a template for experimental data.)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 204 | [M]⁺ | Molecular Ion |

| 135 | High | [C₁₀H₁₅]⁺ |

| 107 | High | [C₈H₁₁]⁺ |

| 93 | Moderate | [C₇H₉]⁺ |

| 69 | High | [C₅H₉]⁺ |

Table 4: Prominent Mass Fragments of (E)-γ-Bisabolene from GC-MS Analysis.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 204 | [M]⁺ | Molecular Ion |

| 119 | High | [C₉H₁₁]⁺ |

| 107 | High | [C₈H₁₁]⁺ |

| 93 | Moderate | [C₇H₉]⁺ |

| 69 | High | [C₅H₉]⁺ |

Table 5: Prominent Mass Fragments of (Z)-γ-Bisabolene from GC-MS Analysis.[1]

Biosynthesis of (Z)-γ-Bisabolene

The biosynthesis of (Z)-γ-bisabolene is catalyzed by the enzyme (Z)-γ-bisabolene synthase. The pathway begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). The enzyme facilitates the cyclization of FPP to form the final product.

References

The Natural Occurrence and Biosynthesis of (E)-gamma-Bisabolene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-gamma-Bisabolene, a volatile sesquiterpene, is a naturally occurring compound found in a variety of plant species. Its presence in essential oils contributes to the characteristic aroma of many plants and has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and methodologies for the extraction and analysis of this compound.

Natural Sources and Occurrence

This compound has been identified as a constituent of the essential oils of numerous plants. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, and environmental conditions. Below is a summary of notable plant sources of this compound.

Quantitative Data on this compound Occurrence

| Plant Species | Family | Plant Part | Percentage of this compound in Essential Oil | Reference |

| Molopospermum peloponnesiacum | Apiaceae | Stems | Major constituent | [1] |

| Ayapana amygdalina | Asteraceae | Not Specified | Present | [2] |

| Cannabis sativa subsp. indica | Cannabaceae | Flower tops | Present | [3] |

| Symphyopappus reticulatus | Asteraceae | Not Specified | Present | [3] |

| Helichrysum mimetes | Asteraceae | Not Specified | Present | [3] |

| Helichrysum italicum | Asteraceae | Not Specified | 0.2% - 0.3% | [4] |

Note: "Major constituent" indicates a high relative percentage, though the exact value was not specified in the cited literature. "Present" indicates the compound has been identified, but quantitative data was not available in the reviewed sources.

Biosynthesis of this compound

This compound is synthesized in plants through the mevalonate (MVA) pathway, which produces the universal C5 precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Mevalonate Pathway

The mevalonate pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. IPP is then isomerized to DMAPP.

Caption: The Mevalonate Pathway for the synthesis of IPP and DMAPP.

Sesquiterpene Biosynthesis

Geranyl pyrophosphate (GPP), a C10 precursor, is formed from the condensation of IPP and DMAPP. A subsequent condensation of GPP with another molecule of IPP yields the C15 precursor, farnesyl pyrophosphate (FPP). FPP is the direct precursor for the synthesis of a wide array of sesquiterpenes, including this compound.

The final step in the biosynthesis of this compound is catalyzed by the enzyme this compound synthase.[5] This enzyme facilitates the cyclization of the linear FPP molecule into the characteristic bisabolene carbocation intermediate, which is then deprotonated to form the final product.[6]

Caption: Biosynthesis of this compound from IPP and DMAPP.

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Hydrodistillation for Essential Oil Extraction

Hydrodistillation is a common method for extracting essential oils from plant tissues. The following is a generalized protocol that can be adapted for various plant materials.

Materials and Equipment:

-

Fresh or dried plant material (e.g., leaves, stems, flowers)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (size dependent on sample amount)

-

Condenser

-

Collection vessel

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Sample Preparation: Weigh a suitable amount of the plant material (e.g., 100-500 g). If the material is fresh, it may be chopped or crushed to increase the surface area.

-

Apparatus Setup: Place the plant material into the round-bottom flask of the Clevenger apparatus and add a sufficient volume of distilled water to cover the material completely.

-

Distillation: Heat the flask using the heating mantle to bring the water to a boil. The steam and volatile components from the plant material will rise and pass into the condenser.

-

Condensation and Collection: The condensed liquid (a mixture of water and essential oil) will be collected in the collection tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.

-

Extraction Duration: Continue the hydrodistillation for a period of 2-4 hours, or until no more oil is collected.[7]

-

Oil Separation and Drying: Carefully separate the essential oil layer from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.

Caption: General workflow for essential oil extraction via hydrodistillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture like an essential oil.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

-

Column: A non-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for separating sesquiterpenes.[8][9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is used to elute the compounds. A typical program might be:

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.[7]

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: Typically around 230 °C.

-

Quadrupole Temperature: Typically around 150 °C.

-

Sample Preparation:

-

Dilute the essential oil sample in a suitable solvent, such as hexane or dichloromethane, to an appropriate concentration (e.g., 1% v/v).

-

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.

Data Analysis:

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley). The Kovats retention index for this compound on a standard non-polar column is approximately 1523-1532.[3]

-

Quantification: The relative percentage of this compound in the essential oil is determined by integrating the peak area of the compound in the chromatogram and dividing it by the total peak area of all identified components. For absolute quantification, a calibration curve prepared with a certified reference standard of this compound is required.

Conclusion

This compound is a naturally occurring sesquiterpene with a widespread distribution in the plant kingdom. Understanding its natural sources, biosynthetic pathway, and the analytical methods for its characterization is crucial for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of this compound, paving the way for further investigation into its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. gamma-BISABOLENE, (E)- | C15H24 | CID 5352437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthase - Wikipedia [en.wikipedia.org]

- 6. BJOC - Stereochemical investigations on the biosynthesis of achiral (Z)-γ-bisabolene in Cryptosporangium arvum [beilstein-journals.org]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. (E)-γ-Bisabolene [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

Preliminary Research on (E)-gamma-Bisabolene Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-gamma-Bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants, including chamomile and cannabis. As a member of the bisabolene family of isomers, it has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current preliminary research on the bioactivity of this compound and its related isomers, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural compounds for pharmaceutical development. This document summarizes key quantitative data, details common experimental protocols for bioactivity assessment, and visualizes the underlying molecular pathways.

Bioactivity of this compound and its Isomers

This compound and its isomers have demonstrated a range of biological effects, including anti-cancer, anti-inflammatory, antimicrobial, and antioxidant activities. The following sections summarize the quantitative data associated with these bioactivities.

Anti-Cancer Activity

Several studies have highlighted the potential of bisabolene isomers as anti-cancer agents, primarily through the induction of apoptosis in cancer cell lines. Research indicates that these compounds can trigger programmed cell death by activating key effector proteins in the apoptotic cascade.

Table 1: Cytotoxicity of Bisabolene Isomers Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| β-Bisabolene | MG1361 | Murine Mammary Carcinoma | 65.49 µg/mL | |

| β-Bisabolene | 4T1 | Murine Mammary Carcinoma | 48.99 µg/mL | |

| β-Bisabolene | MCF-7 | Human Breast Adenocarcinoma | 66.91 µg/mL | |

| β-Bisabolene | MDA-MB-231 | Human Breast Adenocarcinoma | 98.39 µg/mL | |

| β-Bisabolene | SKBR3 | Human Breast Adenocarcinoma | 70.62 µg/mL | |

| β-Bisabolene | BT474 | Human Breast Adenocarcinoma | 74.3 µg/mL |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-Inflammatory Activity

Bisabolene and its derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. Studies suggest that these compounds can modulate inflammatory pathways, leading to a reduction in the expression of inflammatory cytokines and enzymes.

Table 2: Anti-inflammatory Activity of Bisabolene Isomers and Essential Oils

| Compound/Essential Oil | Assay | Target | Inhibition | Concentration | Reference |

| β-Bisabolol | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 55.5% | 50.0 µg/mL | |

| β-Bisabolol | Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | 62.3% | 50.0 µg/mL | |

| β-Bisabolol | Tumor Necrosis Factor-alpha (TNF-α) Production | RAW 264.7 Macrophages | 45.3% | 50.0 µg/mL | |

| β-Bisabolol | Interleukin-6 (IL-6) Production | HS27 Fibroblasts | 63.5% | 50.0 µg/mL | |

| Cotton Gin Trash Oil (8.7% γ-Bisabolene) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 48.8% | 50.0 µg/mL | |

| Cotton Gin Trash Oil (8.7% γ-Bisabolene) | Interleukin-6 (IL-6) Production | HS27 Fibroblasts | 49.5% | 50.0 µg/mL |

Antimicrobial Activity

Essential oils rich in bisabolene isomers have demonstrated notable antimicrobial effects against a variety of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity of Essential Oils Containing Bisabolene Isomers

| Essential Oil Source | Major Bisabolene Isomer | Microorganism | MIC Value (µg/mL) | Reference |

| Vernonia volkameriifolia | β-Bisabolene (25.2%) | Bacillus subtilis | 200 | |

| Vernonia volkameriifolia | β-Bisabolene (25.2%) | Staphylococcus aureus | 200 | |

| Vernonia volkameriifolia | β-Bisabolene (25.2%) | Escherichia coli | 200 | |

| Vernonia volkameriifolia | β-Bisabolene (25.2%) | Aspergillus niger | 200 | |

| Vernonia volkameriifolia | β-Bisabolene (25.2%) | Saccharomyces cerevisiae | 200 | |

| Vernonia volkameriifolia | β-Bisabolene (25.2%) | Candida albicans | 100 | |

| Kielmeyera coriacea (inner bark) | (Z)-gamma-Bisabolene | Prevotella nigrescens | 50 | |

| Psammogeton canescens | β-Bisabolene (25%) | Candida albicans | Low | |

| Psammogeton canescens | β-Bisabolene (25%) | Escherichia coli | Low |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Antioxidant Activity

The antioxidant potential of bisabolene-containing essential oils has been evaluated using various in vitro assays. The IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common measure of antioxidant capacity.

Table 4: Antioxidant Activity of Essential Oils Containing Bisabolene Isomers

| Essential Oil Source | Major Bisabolene Isomer | Assay | IC50 Value (µg/mL) | Reference |

| Psammogeton canescens | β-Bisabolene (25%) | DPPH | 14 ± 0.8 | |

| Vernonia volkameriifolia | β-Bisabolene (25.2%) | DPPH | 144.1 | |

| Vernonia volkameriifolia | β-Bisabolene (25.2%) | ABTS | 179.8 |

IC50 in the context of antioxidant assays represents the concentration of the antioxidant required to scavenge 50% of the free radicals.

Signaling Pathways

The bioactive effects of this compound and its isomers are underpinned by their interaction with specific cellular signaling pathways. The following diagrams illustrate the proposed mechanisms for its anti-cancer and anti-inflammatory activities.

Caption: Proposed apoptotic signaling pathway induced by this compound.

The Postulated Mechanisms of Action of (E)-gamma-Bisabolene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-gamma-Bisabolene, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community for its potential therapeutic applications. This bicyclic compound, found in various plants, is being investigated for its diverse biological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the postulated mechanisms of action for this compound, with a focus on its pro-apoptotic and anti-inflammatory effects. The information presented herein is intended to support further research and drug development initiatives.

Pro-Apoptotic Mechanisms of Action

Emerging evidence suggests that this compound exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death. The key signaling pathways implicated in this process are detailed below.

p53-Mediated Mitochondrial Apoptosis

A significant body of research points towards the activation of the p53 tumor suppressor protein as a central event in this compound-induced apoptosis, particularly in oral squamous cell carcinoma and neuroblastoma cells.[1] This pathway involves a cascade of molecular events leading to mitochondrial dysfunction and the activation of caspases.

The proposed signaling cascade is as follows:

-

This compound enters the cancer cell.

-

It is suggested to increase the levels of Reactive Oxygen Species (ROS) .[2]

-

This cellular stress leads to the inhibition of Histone Deacetylase 2 (HDAC2) and the activation of Extracellular signal-regulated kinase (ERK1/2) .

-

HDAC2 inhibition and ERK1/2 activation converge to promote the acetylation and phosphorylation of p53 .

-

Activated p53 upregulates the expression of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis) .

-

PUMA, along with other potential p53 targets, leads to a decrease in the mitochondrial membrane potential .[1]

-

The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

-

Cytochrome c, in conjunction with Apaf-1, activates caspase-9 , the initiator caspase in the intrinsic apoptotic pathway.

-

Caspase-9, in turn, activates the executioner caspase-3 , leading to the cleavage of cellular substrates and ultimately, apoptosis .[2]

Quantitative Data on Cytotoxicity

While specific IC50 values for this compound in oral squamous carcinoma cell lines were not available in the reviewed literature, a study on human neuroblastoma TE671 cells reported a half-maximal cytotoxic concentration (CC50).

| Cell Line | Compound | Parameter | Value (µM) | Reference |

| TE671 (Human Neuroblastoma) | γ-Bisabolene | CC50 | 8.2 | [1] |

Anti-Inflammatory Mechanisms of Action

The anti-inflammatory properties of this compound are less well-defined than its pro-apoptotic effects. However, studies on related bisabolene derivatives and essential oils rich in bisabolenes suggest potential mechanisms involving the modulation of key inflammatory pathways.

Inhibition of Pro-Inflammatory Mediators

Research on compounds structurally similar to this compound indicates an ability to suppress the production of several pro-inflammatory molecules. This includes the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). While direct quantitative data for this compound is limited, these findings provide a basis for future investigation.

Potential Involvement of NF-κB and MAPK Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are central regulators of inflammation. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting these pathways, thereby reducing the expression of pro-inflammatory genes. For instance, bisabolangelone, a related natural product, has been shown to inhibit dendritic cell functions by blocking both MAPK and NF-κB signaling.

Experimental Protocols

Detailed experimental protocols for the key assays used to elucidate the mechanisms of action of this compound are provided below. These are synthesized from standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect changes in the levels and phosphorylation status of proteins in the signaling pathways affected by this compound.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, phospho-p53, HDAC2, phospho-ERK1/2, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mitochondrial Membrane Potential Assay

This assay measures the disruption of the mitochondrial membrane potential, a key event in apoptosis.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Dye Staining: Incubate the cells with a fluorescent cationic dye such as JC-1 or TMRE according to the manufacturer's protocol.

-

Analysis: Analyze the cells using a flow cytometer or fluorescence microscope. A shift in fluorescence from red to green (for JC-1) or a decrease in red fluorescence (for TMRE) indicates a loss of mitochondrial membrane potential.

Caspase Activity Assay

This assay quantifies the activity of caspases, the key executioners of apoptosis.

-

Cell Lysis: Treat cells with this compound and then lyse them.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., DEVD for caspase-3).

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is proportional to the caspase activity.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer. Its ability to induce apoptosis through the p53-mediated mitochondrial pathway provides a strong rationale for its further development. While its anti-inflammatory mechanisms require more direct investigation, the preliminary evidence is promising. The data and protocols presented in this guide are intended to facilitate ongoing research into the multifaceted biological activities of this compelling natural product. Further studies are warranted to fully elucidate its mechanisms of action and to translate these findings into clinical applications.

References

(E)-gamma-Bisabolene: A Technical Guide to Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: (E)-gamma-Bisabolene, a naturally occurring sesquiterpene found in the essential oils of various plants, has garnered significant scientific interest for its potential therapeutic properties.[1][2][3] This technical guide provides an in-depth overview of the current research into its applications, focusing on its anticancer and anti-inflammatory activities. It details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents critical biological pathways and workflows through structured diagrams. The information herein is intended to serve as a comprehensive resource for professionals engaged in the exploration and development of novel therapeutic agents.

Introduction to this compound

This compound (PubChem CID: 5352437) is a monocyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[2][4][5] It is an isomer of γ-Bisabolene, characterized by the trans configuration of one of its double bonds.[1] This compound is a constituent of essential oils from various plants, including Cannabis sativa, Helichrysum mimetes, and Symphyopappus reticulatus.[1][2] While traditionally used in the fragrance industry for its pleasant, warm, and balsamic aroma, emerging research has highlighted its significant biological activities, particularly in oncology and immunology.[1][6]

Therapeutic Applications

Preclinical research has identified this compound and its related isomers as promising candidates for drug development, primarily due to their cytotoxic effects on cancer cells and their anti-inflammatory properties.

Anticancer Activity

γ-Bisabolene has demonstrated potent antiproliferative and pro-apoptotic activities against several human cancer cell lines.[7] Studies indicate that its anticancer effects are mediated through the induction of both extrinsic and intrinsic apoptotic pathways.

Key Findings:

-

Neuroblastoma: γ-Bisabolene induces apoptosis in human neuroblastoma TE671 cells, with a calculated half-maximal cytotoxic concentration (CC₅₀) of 8.2 μM.[7] It triggers a significant, dose-dependent increase in both early and late-stage apoptotic cells.[7]

-

Breast Cancer: The related isomer, β-bisabolene, exhibits selective cytotoxicity against both human and murine breast cancer cell lines while showing lower toxicity to normal cells.[8][9] In an in vivo model using transplanted 4T1 mammary tumors, β-bisabolene reduced tumor volume by 37.5%.[8][9]

-

Other Cancers: Essential oils containing γ-bisabolene have also shown anti-proliferative effects against oral, prostate, glioblastoma, lung, and colon adenocarcinoma cell lines.[7]

Anti-inflammatory Activity

Bisabolene and its derivatives exhibit notable anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators.[10]

Key Findings:

-

Inhibition of Inflammatory Mediators: Studies have shown that bisabolene can inhibit pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various cytokines in immune cells.[10]

-

Activity of Related Compounds: A study on the related compound β-bisabolol demonstrated significant dose-dependent inhibition of NO, prostaglandin E₂ (PGE₂), and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][12] Another study on bisabolane sesquiterpenes also reported moderate inhibitory effects on NO production.[13]

Mechanism of Action

The primary mechanism underlying the anticancer activity of γ-bisabolene involves the induction of p53-mediated mitochondrial apoptosis.[7]

Signaling Pathway Overview:

-

Induction of Oxidative Stress: γ-Bisabolene treatment leads to an increase in intracellular reactive oxygen species (ROS).[1][7]

-

Activation of p53: The elevated ROS levels activate the tumor suppressor protein p53, a key regulator of apoptosis.[7]

-

Mitochondrial Disruption: Activated p53 upregulates pro-apoptotic genes, leading to a decline in the mitochondrial membrane potential (MMP).[1][7]

-

Caspase Cascade Activation: The disruption of the mitochondrial membrane triggers the intrinsic apoptotic pathway through the activation of caspase-9. Simultaneously, the extrinsic pathway is activated via caspase-8. Both pathways converge to activate the executioner caspase, caspase-3, leading to programmed cell death.[1][7]

Quantitative Data

The following tables summarize the quantitative data from key preclinical studies on the cytotoxic and anti-inflammatory activities of bisabolene isomers and related compounds.

Table 1: Cytotoxic Activity of Bisabolene Isomers in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ / CC₅₀ | Reference |

|---|---|---|---|---|

| γ-Bisabolene | TE671 | Human Neuroblastoma | 8.2 µM | [7] |

| β-Bisabolene | 4T1 | Murine Breast Cancer | 48.99 µg/ml | [8][9] |

| β-Bisabolene | MG1361 | Murine Breast Cancer | 65.49 µg/ml | [8][9] |

| β-Bisabolene | MCF-7 | Human Breast Cancer | 66.91 µg/ml | [8][9] |

| β-Bisabolene | SKBR3 | Human Breast Cancer | 70.62 µg/ml | [8][9] |

| β-Bisabolene | BT474 | Human Breast Cancer | 74.3 µg/ml | [8][9] |

| β-Bisabolene | MDA-MB-231 | Human Breast Cancer | 98.39 µg/ml | [8][9] |

| β-Bisabolene | MCF-10A (Normal) | Non-cancerous Breast | 114.3 µg/ml | [8][9] |

| β-Bisabolene | Eph4 (Normal) | Non-cancerous Mammary | >200 µg/ml |[8][9] |

Table 2: Anti-inflammatory Activity of β-Bisabolol

| Mediator | Cell Line | Treatment Conc. | % Inhibition | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 | 50.0 µg/mL | 55.5% | [11][12] |

| Prostaglandin E₂ (PGE₂) | RAW 264.7 | 50.0 µg/mL | 62.3% | [11][12] |

| TNF-α | RAW 264.7 | 50.0 µg/mL | 45.3% | [11][12] |

| IL-6 | HS27 | 50.0 µg/mL | 63.5% |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments cited in the research of bisabolene's therapeutic effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity and viability of cells.

-

Cell Seeding: Plate cells (e.g., TE671, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[14]

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) dissolved in a suitable solvent like DMSO (final concentration <0.1%).[14] Include vehicle-only controls.

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).[7]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀/CC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells (e.g., TE671) and treat with desired concentrations of this compound for 24-48 hours.[7]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI enters cells with compromised membranes (late apoptotic/necrotic cells).

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic: Annexin V+/PI+; necrotic: Annexin V-/PI+).[7]

Anti-inflammatory Mediator Assay (NO, TNF-α, IL-6)

This protocol measures the inhibition of inflammatory molecules in LPS-stimulated macrophages.

-

Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.[13]

-

Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[13]

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

Mediator Measurement:

-

Data Analysis: Calculate the percentage inhibition of each mediator compared to the LPS-stimulated control group.

Conclusion and Future Directions

This compound and its isomers have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. The compound's ability to induce p53-mediated apoptosis in cancer cells and inhibit key pro-inflammatory mediators provides a strong foundation for further investigation. Future research should focus on comprehensive in vivo efficacy and safety studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of additional molecular targets. The development of structure-activity relationships among different bisabolene isomers could further optimize their therapeutic potential, paving the way for their potential clinical application.

References

- 1. Buy this compound | 53585-13-0 [smolecule.com]

- 2. gamma-BISABOLENE, (E)- | C15H24 | CID 5352437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bisabolene - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. This compound - CAS - 53585-13-0 | Axios Research [axios-research.com]

- 6. bisabolene, 495-62-5 [thegoodscentscompany.com]

- 7. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bisabolene, a sesquiterpene from the essential oil extract of opoponax (Commiphora guidottii), exhibits cytotoxicity in breast cancer cell lines -ORCA [orca.cardiff.ac.uk]

- 9. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vitabase.com [vitabase.com]

- 11. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epain.org [epain.org]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Bisabolene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the enantioselective synthesis of various bisabolene derivatives, a class of sesquiterpenes with significant biological activities. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Enantioselective Synthesis of (-)-Curcumene via Iridium-Catalyzed Asymmetric Hydrogenation

This protocol outlines the asymmetric synthesis of the bisabolene derivative (-)-Curcumene, leveraging a highly efficient iridium-catalyzed hydrogenation of a terminal homoallyl sulfone to establish the chiral center with excellent enantiocontrol.

Signaling Pathway and Logic

The key strategic element of this synthesis is the asymmetric reduction of a prochiral olefin. The chiral phosphine-oxazoline (PHOX) ligand on the iridium catalyst creates a chiral environment that directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.

Application Notes & Protocols: Extraction of (E)-γ-Bisabolene from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction: (E)-γ-Bisabolene is a naturally occurring sesquiterpene found in a variety of plants, including those from the Asteraceae and Lamiaceae families.[1] This compound and its isomers have garnered significant interest due to their potential biological activities, making them valuable targets for research in pharmacology and drug development. The efficient extraction of (E)-γ-Bisabolene from its natural plant sources is a critical first step for its isolation, characterization, and subsequent application.

This document provides detailed application notes and protocols for three primary methods of extracting (E)-γ-Bisabolene from plant material: Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE).

Overview of Extraction Methods

The selection of an appropriate extraction technique is crucial and depends on factors such as the stability of the target compound, the desired purity of the extract, cost, scalability, and environmental impact.

-

Steam Distillation: A traditional method ideal for separating volatile compounds like sesquiterpenes. It is effective for obtaining essential oils rich in (E)-γ-Bisabolene.

-

Solvent Extraction: This method uses organic solvents to dissolve the target compound from the plant matrix. Techniques can range from simple maceration to more complex Soxhlet extraction. The choice of solvent is critical for extraction efficiency.[2]

-

Supercritical Fluid Extraction (SFE): A modern, "green" technology that uses a supercritical fluid, typically CO₂, as a highly tunable and selective solvent.[3] It offers advantages such as high purity extracts and the absence of toxic residual solvents.[4]

Data Presentation: Comparison of Extraction Methods

The following table summarizes and compares the key parameters and outcomes of the different extraction methods for sesquiterpenes like (E)-γ-Bisabolene.

| Parameter | Steam Distillation | Solvent Extraction (Maceration/Soxhlet) | Supercritical Fluid Extraction (SFE) |

| Principle | Volatilization of compounds with steam, followed by condensation and separation. | Dissolution of target compounds in a liquid organic solvent. | Dissolution of target compounds in a supercritical fluid (e.g., CO₂). |

| Selectivity | Moderate; primarily for volatile and semi-volatile compounds. | Low to Moderate; co-extraction of other soluble compounds is common.[3] | High; can be finely tuned by adjusting pressure and temperature.[4] |

| Typical Yield | Variable (e.g., 0.5% - 3.0% w/w for essential oils), depends heavily on plant material. | Generally higher total extract yield, but lower purity of the target compound.[3] | High yield of target compounds with high purity.[3][5] |

| Solvent Used | Water (as steam). | Ethanol, Hexane, Acetone, Methanol, etc. | Supercritical CO₂ (often with a co-solvent like ethanol). |

| Operating Temp. | ~100°C | Variable (Room temperature for maceration, boiling point of solvent for Soxhlet). | Typically mild (e.g., 40 - 60°C).[6] |

| Operating Pressure | Atmospheric or slightly above. | Atmospheric. | High (e.g., 100 - 400 bar).[6] |

| Advantages | - Relatively inexpensive equipment.- No organic solvents.- Well-established technique. | - Simple setup (maceration).- Can extract a wide range of compounds. | - "Green" and environmentally friendly.- High selectivity and purity.- No residual organic solvent.- Mild operating temperatures preserve thermolabile compounds. |

| Disadvantages | - High temperatures can degrade some thermolabile compounds.- Not suitable for non-volatile compounds.- Can be energy-intensive. | - Use of potentially toxic and flammable organic solvents.- Post-extraction solvent removal required.- Lower selectivity. | - High initial equipment cost.- Requires technical expertise.- May be less efficient for highly polar compounds without a co-solvent. |

Experimental Protocols & Workflows

Protocol 1: Steam Distillation

This protocol is designed for the extraction of volatile oils containing (E)-γ-Bisabolene from dried, aromatic plant material (e.g., Helichrysum species).

Materials and Equipment:

-

Dried and coarsely ground plant material

-

Distilled water

-

Steam distillation apparatus (Clevenger-type or similar)

-

Heating mantle

-

Condenser with cooling water supply

-

Collection flask (Florentine flask)

-

Anhydrous sodium sulfate

-

Glass vials for storage

Methodology:

-

Preparation: Weigh a known quantity (e.g., 100 g) of the dried, ground plant material and place it into the biomass flask of the distillation apparatus.

-

Assembly: Fill the boiling flask with distilled water to about two-thirds of its capacity. Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.

-

Distillation: Begin heating the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and volatile oil mixture travels to the condenser. Ensure a steady flow of cold water through the condenser to efficiently liquefy the vapors.

-

Collection: The condensed liquid (hydrosol and essential oil) is collected in the receiving flask. Due to its lower density, the essential oil will typically form a layer on top of the water.

-

Duration: Continue the distillation for a set period (e.g., 2-4 hours), or until no more oil is observed collecting in the apparatus.

-

Isolation: Carefully separate the essential oil layer from the aqueous layer (hydrosol).

-

Drying and Storage: Dry the collected essential oil over a small amount of anhydrous sodium sulfate to remove any residual water. Decant the dried oil into a clean, airtight glass vial and store at 4°C in the dark.

Caption: Workflow for (E)-γ-Bisabolene extraction using steam distillation.

Protocol 2: Solvent Extraction (Maceration)

This protocol describes a simple maceration technique for extracting (E)-γ-Bisabolene. This method is suitable for initial screening and small-scale extractions.

Materials and Equipment:

-

Dried and powdered plant material

-

Extraction solvent (e.g., 95% Ethanol or Hexane)

-

Erlenmeyer flask or sealed glass container

-

Orbital shaker or magnetic stirrer

-

Filter paper (e.g., Whatman No. 1) and funnel

-

Rotary evaporator

-

Glass vials for storage

Methodology:

-

Preparation: Weigh a known amount (e.g., 20 g) of finely powdered, dried plant material.

-

Maceration: Place the plant material into a sealed glass container. Add a sufficient volume of the chosen extraction solvent (e.g., 200 mL, for a 1:10 solid-to-solvent ratio).

-

Agitation: Seal the container and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant speed at room temperature for a specified duration (e.g., 24-48 hours) to facilitate the diffusion of compounds into the solvent.

-

Filtration: After maceration, filter the mixture through filter paper to separate the plant debris from the liquid extract (miscella).

-

Re-extraction (Optional): To improve yield, the retained plant material can be subjected to a second round of maceration with fresh solvent.

-

Solvent Evaporation: Combine the filtrates and concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C).

-

Storage: Transfer the final crude extract into a pre-weighed glass vial. Store at 4°C until further analysis.

References

- 1. gamma-BISABOLENE, (E)- | C15H24 | CID 5352437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of (E)-gamma-Bisabolene in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-gamma-Bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants. As a member of the bisabolene family, it is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Accurate quantification of this compound in essential oils is crucial for quality control, standardization of herbal products, and pharmacological studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), the most common and effective technique for this purpose. A general protocol for High-Performance Liquid Chromatography (HPLC) is also included as a potential alternative or complementary method.

Quantitative Data of Bisabolene Isomers in Essential Oils

The concentration of this compound and its isomers can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the quantitative data for bisabolene isomers found in selected essential oils.

| Essential Oil | Plant Species | Bisabolene Isomer | Concentration (%) | Analytical Method |

| Sandalwood Oil | Santalum album | This compound | < 0.1%[1] | GC-MS |

| Sandalwood Oil | Santalum album | (Z)-gamma-Bisabolene | < 0.1%[1] | GC-MS |

| Myrrh Oil | Commiphora myrrha | (Z)-α-Bisabolene | 0.03 ± 0.00[2] | GC-MS |

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the quantification of this compound in essential oils.

1. Materials and Reagents

-

Essential oil sample

-

This compound analytical standard (if available, otherwise a certified essential oil with a known concentration can be used for calibration)

-

Internal Standard (IS) (e.g., n-alkane such as n-tetradecane or another stable compound not present in the sample)

-

Solvent (e.g., hexane, ethyl acetate, or dichloromethane, GC grade)

-

Anhydrous sodium sulfate

-

Autosampler vials with inserts

2. Sample Preparation

-

Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

-

Add a known concentration of the internal standard.

-

Dilute to volume with the chosen solvent.

-

Mix thoroughly.

-

If the sample contains water, pass it through a small column of anhydrous sodium sulfate to dry.

-

Transfer an aliquot of the final solution into an autosampler vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Split (split ratio 50:1 or as appropriate for concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 3 °C/min to 240 °C

-

Hold at 240 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

4. Data Analysis and Quantification

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard or with a reference library such as NIST. The mass spectrum of this compound is characterized by a molecular ion at m/z 204 and key fragment ions.

-

Quantification:

-

Prepare a series of calibration standards of this compound with the same concentration of the internal standard as in the sample.

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Calculate the concentration of this compound in the essential oil sample using the regression equation from the calibration curve.

-

Protocol 2: General Protocol for the Analysis of Sesquiterpenes by High-Performance Liquid Chromatography (HPLC)

While GC-MS is the preferred method for volatile compounds like this compound, HPLC can be used, particularly for less volatile sesquiterpenes or for preparative purposes. This is a general guide that would require optimization.

1. Materials and Reagents

-

Essential oil sample

-

This compound analytical standard

-

Mobile phase solvents (e.g., acetonitrile, methanol, water, HPLC grade)

-

Solvent for sample dilution (compatible with the mobile phase)

-

Autosampler vials with inserts

2. Sample Preparation

-

Accurately weigh an appropriate amount of the essential oil and dissolve it in the chosen dilution solvent to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

3. HPLC Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used for sesquiterpenes. An example gradient is:

-

Start with 60% acetonitrile / 40% water

-

Linearly increase to 100% acetonitrile over 20 minutes

-

Hold at 100% acetonitrile for 5 minutes

-

Return to initial conditions and equilibrate for 5 minutes

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: this compound does not have a strong chromophore, so detection can be challenging. A low UV wavelength (e.g., 210-220 nm) would be most suitable.

-

Injection Volume: 10 µL

4. Data Analysis and Quantification

-

Identification: Identify the this compound peak by comparing its retention time with that of an analytical standard.

-

Quantification:

-

Prepare a series of calibration standards of this compound.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Calculate the concentration of this compound in the essential oil sample using the regression equation from the calibration curve.

-

Visualizations

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Caption: General workflow for the quantitative analysis of sesquiterpenes by HPLC.

References

Application Notes and Protocols for the Asymmetric Synthesis of Bisabolane Sesquiterpenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed in the asymmetric synthesis of bisabolane sesquiterpenes, a class of natural products that includes (E)-γ-Bisabolene. While (E)-γ-Bisabolene itself is not commonly utilized as a starting material in asymmetric synthesis, the enantioselective synthesis of its structural analogues is a significant area of research. This document details key strategies, with a focus on catalytic asymmetric cyclization and biocatalytic methods, to obtain enantioenriched bisabolane frameworks.

Introduction to Asymmetric Synthesis of Bisabolenes

The bisabolane sesquiterpenes are a diverse family of natural products characterized by a C15 framework containing a monocyclic ring system. Many of these compounds exhibit interesting biological activities, making their enantioselective synthesis a topic of considerable interest. The key challenge in the asymmetric synthesis of bisabolenes lies in the stereocontrolled formation of the chiral center at the C1 position of the cyclohexane or cyclohexene ring. This is typically achieved through two main strategies: the use of chiral catalysts in cyclization reactions of achiral precursors, or biocatalytic approaches that mimic the natural biosynthetic pathways.

Catalytic Asymmetric Synthesis of β-Bisabolene

A notable approach for the asymmetric synthesis of bisabolenes involves a biogenetic-type enantioselective cyclization. This method utilizes a chiral leaving group in conjunction with an organoaluminum reagent to induce asymmetry during the ring-forming step.

2.1. Reaction Principle

The core of this methodology is the enantioselective cyclization of a farnesyl ether derivative bearing a chiral auxiliary. The organoaluminum reagent acts as a Lewis acid, promoting the formation of an allylic cation. The chiral environment provided by the auxiliary then directs the subsequent intramolecular cyclization to afford the bisabolene skeleton with high enantioselectivity.

2.2. Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric synthesis of β-bisabolene using a chiral leaving group strategy.

| Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| (R)-(+)-Binaphthol (Z,Z)-monofarnesyl ether | Modified organoaluminum reagent | (-)-β-Bisabolene | 76% | [1] |

2.3. Experimental Protocol: Asymmetric Cyclization to (-)-β-Bisabolene

This protocol is based on the methodology described by Sakane, Fujiwara, Maruoka, and Yamamoto.[1]

Materials:

-

(R)-(+)-1,1'-Bi-2-naphthol

-